2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate
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Overview
Description
2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate is an organic compound characterized by the presence of a chlorophenyl group and a phenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate typically involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the Schiff base. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sodium dichromate (Na₂Cr₂O₇) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and hydroxides are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenyl phenyl ether: Shares a similar chlorophenyl group but differs in the presence of an ether linkage.
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 2-chlorobenzoate: Contains a chlorophenyl group and a phenolate moiety but has additional functional groups and a more complex structure.
Uniqueness
2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141356-91-4 |
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Molecular Formula |
C14H9ClNO2- |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-5-10(6-8-11)14(18)9-16-12-3-1-2-4-13(12)17/h1-9,17H/p-1 |
InChI Key |
VFLQNJQOEKPIGX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC(=O)C2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
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